Cas no 61550-68-3 (Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-)
61550-68-3 structure
Product Name:Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-
CAS番号:61550-68-3
MF:C14H15N3
メガワット:225.289002656937
CID:475206
PubChem ID:7340
Update Time:2025-04-19
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)- 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-
- 2-methyl-4-[(E)-o-tolylazo]aniline
- WLN: ZR B1 DNUNR B1
- Tulabase Fast Garnet GBC
- Aminoazotoluene
- ortho-Toluol-azo-ortho-toluidin
- AKOS000276997
- 4-Amino-3,2'-dimethylazobenzene
- o-Toluene-azo-o-toluidine
- SMR000393738
- Aminoazotoluene (indicator)
- NCGC00091180-04
- Waxakol Yellow NL
- Orthoaminoasotoluol
- ortho-Toluol-azo-ortho-toluidin [German]
- 2-Methyl-4-o-tolylazo-phenylamine
- 2-Methyl-4-[(2-methylphenyl)diazenyl]aniline #
- HMS2753N05
- 2-Methyl-4((2-methylphenyl)azo)benzenamine
- 5-(o-Tolylazo)-2-aminotoluene
- Orthoaminoasotoluene
- MFCD00007733
- Organol Yellow 2T
- CCRIS 25
- Zlut rozpoustedlova 3 [Czech]
- EINECS 255-448-1
- NSC 1797
- 2-AMINO-5-AZOTOLUENE
- MLS000738066
- 4-Amino-2',3-dimethylazobenzene
- C.I. Solvent Yellow 3
- SCHEMBL411206
- Benzenamine, 2-methyl-4-(2-(2-methylphenyl)diazenyl)-
- 2-methyl-4-[(2-methylphenyl)diazenyl]aniline
- Fast Garnet GBC base, 97%
- T0261
- OAAT
- 97-56-3
- 2-Aminoazotoluene
- Benzenamine, ar-methyl-4-(2-(methylphenyl)diazenyl)-
- Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-
- o-Aminoazotoluol
- 2-Methyl-4-((o-tolyl)azo)aniline
- (E)-2-methyl-4-(o-tolyldiazenyl)aniline
- Benzenamine, 2-methyl-4-((2-methylphenyl)azo)-, (E)-
- PFRYFZZSECNQOL-WUKNDPDISA-N
- NCGC00253994-01
- Tox21_202261
- Tox21_300300
- DTXSID1020069
- Fast Yellow AT
- Orthoaminoazotoluene
- NCGC00091180-03
- EINECS 202-591-2
- 2,3'-Dimethyl-4'-aminoazobenzene
- DTXCID4069
- C.I. 11160
- Benzenamine, 2-methyl-4-((2-methylphenyl)azo)-
- CHEBI:82285
- CAS-97-56-3
- Zlut rozpoustedlova 3
- 4'-Amino-2:3'-azotoluene
- 4-(o-Tolylazo)-o-toluidine
- SCHEMBL13338328
- NS00015600
- o-Aminoazotoluene
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- NSC 26821
- Q15726118
- NSC-1797
- 2-Methyl-4-[(o-tolyl)azo]aniline
- MLS002152915
- o-Aminoazotoluene, analytical standard
- QHZ900P7ZA
- Solvent Yellow 3
- BRN 0745567
- NCGC00091180-05
- 4-16-00-00528 (Beilstein Handbook Reference)
- ortho-Aminoazotoluene
- 4-Aminoazotoluene
- O-AT
- 4-o-Tolylazo-o-toluidine
- o-Aato-amidoazotoluol
- CHEMBL83552
- 4-Amino-2',3-dimethylazobenzene 100 microg/mL in Cyclohexane
- Fat Yellow B
- Aminoazotoluene(indicator)
- NCGC00259810-01
- ortho-Tolueneazo-ortho-toluidine
- CI 11160
- o-Toluol-azo-o-toluidin [German]
- NSC1797
- 2-Methyl-4[(2-methylphenyl)azo]benzenamine
- o-Amidoazotoluol [German]
- o-Aminoazotolueno [Spanish]
- Tulabase Fast Garnet GB
- o-Tolueneazo-o-toluidine
- FT-0626389
- Toluazotoluidine
- C.I. 11160B
- o-Aminoazotolueno
- o-Amidoazotoluol
- 61550-68-3
- Somalia Yellow R
- AI3-52505
- 2-methyl-4-[(2-methylphenyl)azo]benzenamine
- Fast Garnet GBC Base
- 2',3-Dimethyl-4-aminoazobenzene
- o-Toluol-azo-o-toluidin
- NSC-26821
- Sudan Yellow RRA
- NSC26821
- o-Toluidine, 4-o-tolylazo-
- 2-Methyl-4-((2-methylphenyl)azo)benzenamine
- o-Toluidine, 4-(o-tolylazo)-
- C19188
- UNII-QHZ900P7ZA
- o-Aminoazotoluene [MI]
- CI Solvent Yellow 3
- CI 11160B
- 4'-Amino-2,3'-dimethylazobenzene
- HSDB 2639
- o-Aminoazotoluene [WHO-DD]
- NCGC00091180-01
- NCGC00091180-06
- EN300-7478841
- Q27155855
- 2-Methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
- 2-methyl-4-[2-(2-methylphenyl)diazen-1-yl]aniline
- 4'-Amino-2,3'-azotoluene
- 2(Or 3)-methyl-4-((methylphenyl)azo)aniline
- 2-Methyl-4-((2-methylphenyl)diazenyl)amine
- Azoic diazo component 4, base
- CHEMBL1701225
- NCI60_001507
- NCGC00091180-02
- AKOS028108451
-
- MDL: MFCD00007733
- インチ: 1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3/b17-16+
- InChIKey: PFRYFZZSECNQOL-WUKNDPDISA-N
- ほほえんだ: N(/C1C=CC(=C(C)C=1)N)=N\C1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 225.126597491g/mol
- どういたいしつりょう: 225.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 50.7Ų
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)- 関連文献
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
61550-68-3 (Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, (E)-) 関連製品
- 97-56-3(2-Methyl-5-(p-tolyldiazenyl)aniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
推奨される供給者
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
上海嵘奥生物技术有限公司
ゴールドメンバー
中国のサプライヤー
試薬
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬